N-(5-chloro-2-methoxyphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
Description
“N-(5-chloro-2-methoxyphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide” is a complex organic compound that features a piperazine ring, a pyridazinyl group, and a substituted phenyl ring. Compounds with such structures are often investigated for their potential biological activities, including pharmaceutical applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O2/c1-15-4-3-5-19(24-15)26-20-8-9-21(28-27-20)29-10-12-30(13-11-29)22(31)25-17-14-16(23)6-7-18(17)32-2/h3-9,14H,10-13H2,1-2H3,(H,25,31)(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNONSQHGAYIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methoxyphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinyl group: This could involve the reaction of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions.
Substitution on the phenyl ring:
Coupling reactions: The final step might involve coupling the pyridazinyl group with the piperazine ring, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds might be investigated for their interactions with enzymes or receptors, potentially leading to the development of new drugs.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action for such compounds typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve inhibition or activation of the target, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide: might be compared with other piperazine derivatives or pyridazinyl compounds.
Unique Features: The specific substitution pattern on the phenyl ring and the presence of the pyridazinyl group might confer unique biological activities or chemical reactivity.
Highlighting Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might result in distinct pharmacological properties or synthetic utility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
